CID 24188559

Description

Historical Trajectories and Foundational Contributions in Inorganic Chemistry

The history of potassium dichromate is linked to the development of chromium chemistry and its application in various industries. Historically, it was used in the production of aniline (B41778) dyes, as a bleaching agent in leather tanning, and in the formulation of chrome-based pigments like chrome yellow, orange, and red. unacademy.com Its utility extended to the manufacturing of batteries and in early photographic processes. unacademy.com In 1839, Mungo Ponton discovered that paper treated with a potassium dichromate solution would tan when exposed to sunlight, a foundational finding for photographic printing processes like gum bichromate printing. wikipedia.orgatamanchemicals.com

One of its most significant foundational roles was in the field of analytical chemistry. Because it is a stable, non-hygroscopic solid of high purity, potassium dichromate became a primary standard in volumetric analysis, particularly for redox titrations. unacademy.comunacademy.com It was widely used for the quantitative determination of ferrous ions, a key analysis in metallurgy and other fields. byjus.comlibretexts.org The compound was also integral to classical "wet tests," such as the chromyl chloride test for detecting chloride ions, where heating a chloride-containing salt with potassium dichromate and concentrated sulfuric acid produces characteristic reddish-brown vapors of chromyl chloride. pw.livebrainkart.com Furthermore, a solution of potassium dichromate in nitric acid, known as Schwerter's solution, was developed to test the purity of silver; the color change of the solution indicates the silver quality. byjus.comceramic-glazes.comunacademy.com

Contemporary Relevance and Interdisciplinary Applications in Chemical Research

Potassium dichromate continues to be a relevant reagent in modern chemical sciences, valued for its specific oxidative properties. In organic chemistry, it serves as a strong but milder oxidizing agent compared to potassium permanganate (B83412). wikipedia.orgunacademy.com This selectivity allows for the controlled oxidation of primary alcohols to aldehydes, and under more forceful conditions, to carboxylic acids. wikipedia.orglibretexts.org Secondary alcohols are efficiently converted to ketones. wikipedia.orglibretexts.org This specific reactivity is utilized in the synthesis of various organic compounds, such as the preparation of menthone from menthol. wikipedia.orgunacademy.com The distinct color change from the orange dichromate ion (Cr₂O₇²⁻) to the green chromium(III) ion (Cr³⁺) during the reaction also serves as a visual indicator for the presence of alcohols or aldehydes, a principle historically used in early breathalyzer tests for ethanol (B145695) determination. wikipedia.orgunacademy.com

The interdisciplinary applications of potassium dichromate are extensive:

Material Science: It is used as an ingredient in cement formulations, where it retards the setting process and improves the density and texture of the final product. byjus.comaakash.ac.inunacademy.com In woodworking, it is used as a stain to produce deep, rich brown hues on woods like mahogany that are difficult to achieve with other dyes. unacademy.comunacademy.com

Photography and Printing: It remains in use for photographic screen printing and engraving, where its reaction with materials like gum arabic upon exposure to UV light is used to harden gelatin films. unacademy.comatamanchemicals.combrainkart.com

Electroplating and Metal Treatment: The compound is a source for preparing chromic acid, which is used for etching materials and in chromium electroplating processes. ceramic-glazes.comvishnuchemicals.com

Analytical Standards: High-purity crystalline potassium dichromate is used by standards bodies like the National Institute of Standards and Technology (NIST) as a Standard Reference Material (SRM 935) for calibrating the absorbance scale and linearity of spectrophotometers, particularly in the ultraviolet region. nist.gov

Crystallographic Data of Potassium Dichromate

Detailed analysis by single-crystal X-ray diffraction has determined the precise crystal structure of potassium dichromate.

| Parameter | Value |

| Crystal System | Triclinic researchgate.netcdnsciencepub.com |

| Space Group | P1 researchgate.net |

| Cell Constants | a = 13.367 Å, b = 7.376 Å, c = 7.445 Å researchgate.netcdnsciencepub.com |

| Cell Angles | α = 90.75°, β = 96.21°, γ = 97.96° researchgate.netcdnsciencepub.com |

| Formula Units per Cell (Z) | 4 researchgate.net |

| Cr-O-Cr Bond Angle | 126° unacademy.com |

| Cr-O (bridging) Bond Length | 1.79 Å researchgate.net |

| Cr-O (terminal) Bond Length | 1.63 Å researchgate.net |

Properties

CAS No. |

7778-50-9 |

|---|---|

Molecular Formula |

Cr2H2KO7 |

Molecular Weight |

257.10 g/mol |

IUPAC Name |

dipotassium;oxido-(oxido(dioxo)chromio)oxy-dioxochromium |

InChI |

InChI=1S/2Cr.K.2H2O.5O/h;;;2*1H2;;;;;/q2*+1;;;;;;;;/p-2 |

InChI Key |

NQDAZSFONLAYGS-UHFFFAOYSA-L |

Canonical SMILES |

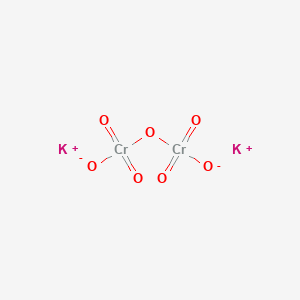

[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-].[K+].[K+] |

boiling_point |

Decomposes at 932° F (NTP, 1992) Decomposes at about 500 °C |

Color/Form |

Orange-red triclinic crystals Bright orange-red crystals |

density |

2.676 at 77 °F (USCG, 1999) 2.676 at 25 °C/4 °C 2.7 g/cm³ |

melting_point |

748 °F (NTP, 1992) 398 °C |

Other CAS No. |

7778-50-9 |

physical_description |

Potassium bichromate appears as orange red crystals. Denser than water and soluble in water. No distinctive odor. May severely irritate the eyes and respiratory tract. Avoid contact with organic materials. Noncombustible. Used in pyrotehnic displays with tungsten and iron. ORANGE-TO-RED CRYSTALS. |

Pictograms |

Oxidizer; Corrosive; Acute Toxic; Irritant; Health Hazard; Environmental Hazard |

shelf_life |

Stable under recommended storage conditions. More stable than sodium dichromate in humid conditions. |

solubility |

10 to 50 mg/mL at 68° F (NTP, 1992) In water, 45,000 mg/L at 25 °C Solubility in water: 4.9 g/100 cc at 0 °C; 102 g/100 cc at 100 °C; insoluble in alcohol Saturated aqueous solution contains 4.3% at 0 °C; 11.7% at 20 °C; 20.9% at 40 °C; 50.2% at 100 °C Solubility in water, g/100ml at 20 °C: 12 (moderate) |

Synonyms |

Bichromate, Potassium Dichromate, Potassium K2Cr2O7 Potassium Bichromate Potassium Dichromate |

Origin of Product |

United States |

Synthetic Pathways and Advanced Preparation Methodologies for Potassium Dichromate

Industrial-Scale Production Techniques: From Chromite Ore to High-Purity Dichromate

The industrial manufacturing of potassium dichromate is a multi-step process that begins with chromite ore (FeCr₂O₄). unacademy.combyjus.com The primary method involves the alkaline roasting of the ore, followed by a series of conversion and purification steps.

Roasting of Chromite Ore: Finely powdered chromite ore is mixed with sodium carbonate (Na₂CO₃) and sometimes a flux like lime (CaO). shaalaa.com This mixture is then roasted in a reverberatory furnace in the presence of excess air. unacademy.comshaalaa.com During this high-temperature process, the chromium in the ore is oxidized to form sodium chromate (B82759) (Na₂CrO₄). byjus.com The iron component of the ore is converted to iron(III) oxide (Fe₂O₃). byjus.com

The primary chemical reaction is: 4FeCr₂O₄ + 8Na₂CO₃ + 7O₂ → 8Na₂CrO₄ + 2Fe₂O₃ + 8CO₂ byjus.com

Conversion of Sodium Chromate to Sodium Dichromate: The resulting roasted mass, which contains sodium chromate, is leached with water. The solution is then filtered to remove the insoluble iron oxide and other impurities. unacademy.comturito.com The filtered sodium chromate solution is then acidified with sulfuric acid (H₂SO₄), which converts the sodium chromate into sodium dichromate (Na₂Cr₂O₇). unacademy.combyjus.com

The reaction is: 2Na₂CrO₄ + H₂SO₄ → Na₂Cr₂O₇ + Na₂SO₄ + H₂O unacademy.com

Conversion of Sodium Dichromate to Potassium Dichromate: The final step involves the conversion of sodium dichromate to potassium dichromate. This is achieved by treating the concentrated sodium dichromate solution with potassium chloride (KCl). unacademy.combyjus.com Potassium dichromate is less soluble in water than sodium dichromate and sodium chloride. unacademy.com Therefore, upon cooling the solution, potassium dichromate crystallizes out and can be separated by filtration. unacademy.com

The reaction is: Na₂Cr₂O₇ + 2KCl → K₂Cr₂O₇ + 2NaCl byjus.com

An alternative industrial method involves roasting chromite ore with potassium hydroxide (B78521) (KOH). wikipedia.org

The table below outlines the key stages and corresponding chemical reactions in the primary industrial production of potassium dichromate.

| Stage | Description | Chemical Reaction |

| 1. Roasting | Finely powdered chromite ore is heated with sodium carbonate and air. | 4FeCr₂O₄ + 8Na₂CO₃ + 7O₂ → 8Na₂CrO₄ + 2Fe₂O₃ + 8CO₂ byjus.com |

| 2. Leaching and Acidification | The roasted mass is leached with water, filtered, and then acidified with sulfuric acid. | 2Na₂CrO₄ + H₂SO₄ → Na₂Cr₂O₇ + Na₂SO₄ + H₂O unacademy.com |

| 3. Conversion and Crystallization | The sodium dichromate solution is treated with potassium chloride, and potassium dichromate crystallizes upon cooling. | Na₂Cr₂O₇ + 2KCl → K₂Cr₂O₇ + 2NaCl byjus.com |

Laboratory Synthesis Routes and Optimization Strategies

In a laboratory setting, potassium dichromate can be prepared through various routes, often focusing on smaller-scale production and higher purity.

One common laboratory method involves the reaction between potassium chloride and sodium dichromate. wikipedia.org Another approach starts with chromium metal, which is first dissolved in hydrochloric acid to form chromium(III) chloride. youtube.com This is then treated with a base like sodium hydroxide to precipitate chromium(III) hydroxide. sciencemadness.org The hydroxide is subsequently oxidized using an oxidizing agent like hydrogen peroxide in an alkaline medium to form a chromate, which is then acidified to yield the dichromate. sciencemadness.org

Optimization strategies in the laboratory often revolve around controlling reaction conditions to maximize yield and purity. This includes:

Stoichiometric control: Precise measurement of reactants to ensure complete conversion. sciencemadness.org

Temperature and pH control: Maintaining optimal temperature and pH levels at different stages of the reaction to favor the desired product formation. mdpi.com

Purification of intermediates: Filtering and washing precipitates at each step to remove byproducts and unreacted starting materials. sciencemadness.org

A laboratory synthesis might proceed as follows:

Dissolving chromium metal in hydrochloric acid. youtube.com

Precipitating chromium(III) hydroxide with sodium hydroxide. sciencemadness.org

Oxidizing the hydroxide to sodium chromate with hydrogen peroxide. sciencemadness.org

Acidifying the sodium chromate solution to form sodium dichromate. sciencemadness.org

Adding a saturated solution of potassium chloride to precipitate potassium dichromate. sciencemadness.org

Novel Synthetic Approaches: Microwave-Assisted Preparations and Green Chemistry Considerations

Recent research has focused on developing more efficient and environmentally friendly methods for synthesizing potassium dichromate.

Microwave-Assisted Synthesis: Microwave-assisted synthesis has emerged as a promising technique. In one study, chromite ore was roasted with sodium carbonate in a microwave field. mdpi.com This method significantly reduces the reaction time, taking only about ten minutes for the heating process, and achieves a high conversion rate of chromium. mdpi.com The study reported a chromium conversion rate of 94.57% after microwave roasting. mdpi.com Subsequent ultrasonic extraction further enhances the efficiency. mdpi.com Microwave heating has also been utilized in the synthesis of other chromate compounds, demonstrating its versatility. researchgate.net

Green Chemistry Considerations: The traditional industrial process for producing potassium dichromate has environmental drawbacks, including the generation of significant amounts of byproducts and the use of hazardous materials. Green chemistry principles aim to address these issues by:

Atom Economy: Designing synthetic methods to maximize the incorporation of all materials used in the process into the final product.

Use of Less Hazardous Chemical Syntheses: Developing methods that use and generate substances that possess little or no toxicity to human health and the environment.

Energy Efficiency: Conducting chemical reactions at ambient temperature and pressure whenever possible.

One innovative approach involves the carbonation of potassium chromate slurry to produce potassium dichromate. google.com This method can increase the carbonization rate and eliminates chloride pollution associated with the traditional double decomposition method. google.com It also allows for the recycling of the potassium chromate mother liquor and reduces energy consumption. google.com

Purification and Crystallization Techniques for Analytical-Grade Potassium Dichromate

Achieving the high purity required for analytical-grade potassium dichromate involves meticulous purification and crystallization techniques. The non-deliquescent nature of potassium dichromate makes it a preferred primary standard in analytical chemistry. byjus.comunacademy.com

Purification: If the initial product contains impurities, recrystallization is a common purification method. This involves dissolving the crude potassium dichromate in hot water and then allowing the solution to cool slowly. uohyd.ac.in As the solution cools, the solubility of potassium dichromate decreases, leading to the formation of purer crystals, while more soluble impurities remain in the solution. unacademy.com The crystals can then be collected by filtration and dried. For very high purity, this process may be repeated.

Crystallization: The crystallization process itself can be optimized to obtain well-formed, uniform crystals. Factors that influence crystal size and morphology include:

Cooling rate: A slow cooling rate generally promotes the growth of larger, more perfect crystals. researchgate.net

Stirring: Agitation of the solution can influence crystal size distribution. researchgate.net

Initial concentration: The starting concentration of the potassium dichromate solution affects the yield and crystal characteristics. researchgate.net

Seeding: The addition of small seed crystals can initiate crystallization and control the final crystal size. researchgate.net

Research has shown that for the crystallization of potassium dichromate, specific conditions such as an initial concentration of 500 g/L, a stirring speed of 300 r/min, and a cooling rate of 0.5°C/min can yield a product with a purity of not less than 99.8%. researchgate.net

The table below summarizes the properties of analytical-grade potassium dichromate.

| Property | Value |

| Chemical Formula | K₂Cr₂O₇ byjus.com |

| Molar Mass | 294.185 g/mol byjus.com |

| Appearance | Red-orange crystalline solid byjus.com |

| Density | 2.676 g/cm³ byjus.com |

| Melting Point | 398 °C (748 °F; 671 K) byjus.com |

| Boiling Point | 500 °C (932 °F; 773 K) decomposes byjus.com |

| Solubility in water | 4.9 g/100 mL (0 °C), 13 g/100 mL (20 °C), 102 g/100 mL (100 °C) byjus.com |

| Assay (ACS Grade) | ≥ 99.0% laballey.com |

Fundamental Spectroscopic and Structural Characterization of Potassium Dichromate

Ultraviolet-Visible Spectroscopic Properties and Applications as Absorbance Standards

Potassium dichromate (K₂Cr₂O₇) is a stable and well-characterized compound, making it an excellent reference material for verifying the accuracy of the absorbance scale and linearity of ultraviolet-visible (UV-Vis) spectrophotometers. starna.comquora.com Its utility as a standard is recognized by major pharmacopoeias and standardization bodies. starna.com

Characterization of Solutions for Spectrophotometric Calibration

Solutions of potassium dichromate, typically prepared in dilute perchloric acid (HClO₄) or sulfuric acid (H₂SO₄), are used to calibrate spectrophotometers. starna.compharmaguideline.compharmabeginers.com The acidic medium ensures that the chromium exists predominantly as the dichromate ion (Cr₂O₇²⁻), which is in equilibrium with the chromate (B82759) ion (HCrO₄⁻). quora.comnih.gov This equilibrium is important as the two species have different absorption spectra. quora.com

For calibration purposes, a series of potassium dichromate solutions of varying concentrations are prepared. pharmabeginers.comnist.gov A blank solution, containing the same acid used to dissolve the potassium dichromate, is first used to zero the spectrophotometer. youtube.compatsnap.com This step ensures that any absorbance from the solvent or the cuvette is subtracted, and the subsequent measurements reflect only the absorbance of the potassium dichromate. youtube.com The absorbances of the standard solutions are then measured at specific wavelengths. pharmabeginers.com

The stability of potassium dichromate solutions and their well-defined absorbance at specific wavelengths make them reliable for checking photometric accuracy. quora.comsigmaaldrich.com The National Institute of Standards and Technology (NIST) provides Standard Reference Material (SRM) 935a, a high-purity potassium dichromate, for preparing these calibration solutions. starna.comhellma.com

The following table provides typical absorbance values for various concentrations of potassium dichromate in 0.001 M perchloric acid at certified wavelengths.

Table 1: Nominal Absorbance Values of Potassium Dichromate Solutions in 0.001 M Perchloric Acid

| Concentration (mg/L) | 235 nm | 257 nm | 313 nm | 350 nm |

|---|---|---|---|---|

| 20 | 0.246 | 0.286 | 0.096 | 0.214 |

| 40 | 0.493 | 0.574 | 0.193 | 0.428 |

| 60 | 0.743 | 0.865 | 0.290 | 0.643 |

| 80 | 0.994 | 1.157 | 0.387 | 0.858 |

This data is sourced from reference starna.com

Wavelength Maxima and Minima in Dichromate Spectra

The UV-Vis spectrum of an acidic potassium dichromate solution exhibits characteristic peaks and troughs at specific wavelengths. starna.comhellma.com These features are used to verify the wavelength accuracy of a spectrophotometer. The absorbance maxima (peaks) are typically observed at approximately 257 nm and 350 nm, while the absorbance minima (troughs) are found at around 235 nm and 313 nm. starna.compharmabeginers.comnih.govhellma.com

A plateau in the spectrum is also observed at approximately 430 nm, which can be used to assess photometric accuracy in the visible range. pharmabeginers.comhellma.com The absorbances at these specific wavelengths are well-documented and serve as benchmark values against which the performance of a spectrophotometer can be compared. nih.govnist.gov Although slight deviations from Beer's law can occur due to the partial dimerization of HCrO₄⁻ to Cr₂O₇²⁻, the apparent absorptivities are highly reproducible. nih.govnist.gov

The following table summarizes the characteristic wavelength maxima and minima for a potassium dichromate solution in 0.001 M perchloric acid.

Table 2: Wavelength Maxima and Minima in the UV-Vis Spectrum of Acidic Potassium Dichromate

| Spectral Feature | Wavelength (nm) |

|---|---|

| Minimum (Trough) | 235 |

| Maximum (Peak) | 257 |

| Minimum (Trough) | 313 |

This data is sourced from references starna.compharmabeginers.comnih.govhellma.com

Vibrational Spectroscopy (e.g., FTIR) for Molecular Structure Elucidation

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique used to investigate the vibrational modes of molecules, providing insights into their structure and bonding. In the case of potassium dichromate, FTIR spectra reveal characteristic absorption bands corresponding to the stretching and bending vibrations of the dichromate ion (Cr₂O₇²⁻). researchgate.netrdd.edu.iq

The dichromate ion consists of two tetrahedral CrO₄ units sharing a common oxygen atom. The FTIR spectrum of potassium dichromate shows bands that can be attributed to the anti-symmetric vibrations of the Cr-O-Cr bridge and the symmetric and anti-symmetric stretching vibrations of the terminal CrO₃ groups. researchgate.net Specifically, clear spectra corresponding to dichromates have been observed at wavenumbers around 725-740 cm⁻¹ and 890-900 cm⁻¹. researchgate.net The identification of these bands is achieved by recognizing the Cr-O-Cr anti-symmetric vibrations and the symmetric stretching of the CrO₄ tetrahedra. researchgate.net

Studies have also utilized FTIR to characterize complexes of potassium dichromate with other molecules, such as glycine (B1666218), to identify the vibrational modes of the different molecular groups present in the resulting crystals. researchgate.net

X-Ray Diffraction (XRD) Analysis for Crystalline Structure Determination

X-ray diffraction (XRD) is an essential technique for determining the arrangement of atoms within a crystal. Both single crystal and powder XRD methods have been employed to elucidate the crystal structure of potassium dichromate.

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction provides the most accurate and detailed information about the crystal structure of a compound. Studies on potassium dichromate have revealed that it crystallizes in the triclinic system. researchgate.netcdnsciencepub.com An accurate determination of the crystal structure of triclinic potassium dichromate yielded the following cell constants: a = 13.367 Å, b = 7.376 Å, c = 7.445 Å, α = 90.75°, β = 96.21°, and γ = 97.96°, with four K₂Cr₂O₇ units per cell. researchgate.netcdnsciencepub.comcdnsciencepub.com

The analysis confirmed the space group as P_1_. researchgate.netcdnsciencepub.com The structure consists of two crystallographically independent dichromate ions that are similar and deviate only slightly from C₂ᵥ symmetry. researchgate.netcdnsciencepub.com The terminal Cr-O bond distance is approximately 1.63 Å, while the bridging Cr-O bond distance is about 1.79 Å. researchgate.netcdnsciencepub.com The angles at the bridging oxygen atoms are 124° and 128°. researchgate.net These detailed structural parameters are crucial for understanding the properties and behavior of the compound. Single crystal XRD has also been used to characterize novel crystals grown with potassium dichromate, such as glycine potassium dichromate and DL-alanine potassium dichromate, confirming their triclinic crystal systems. researchgate.netui.ac.id

Table 3: Crystal Data and Structure Refinement for Triclinic Potassium Dichromate

| Parameter | Value |

|---|---|

| Crystal system | Triclinic |

| Space group | P_1_ |

| a (Å) | 13.367 |

| b (Å) | 7.376 |

| c (Å) | 7.445 |

| α (°) | 90.75 |

| β (°) | 96.21 |

| γ (°) | 97.96 |

| Volume (ų) | 733.82 |

This data is sourced from references researchgate.netcdnsciencepub.comcdnsciencepub.com

Powder X-ray Diffraction for Crystalline Phase Identification

Powder X-ray diffraction (XRD) is a versatile technique used to identify crystalline phases and analyze the structure of polycrystalline materials. For potassium dichromate, powder XRD patterns are used to confirm its crystalline nature and identify its specific crystal phase. researchgate.netmdpi.com

The powder XRD pattern of synthesized potassium dichromate crystals clearly indicates the formation of K₂Cr₂O₇ in a monoclinic crystal system. mdpi.com In some preparations, the presence of a small amount of potassium chromate (K₂CrO₄) can also be detected, suggesting incomplete conversion during synthesis. mdpi.com Powder XRD is also a key characterization tool in the study of novel materials incorporating potassium dichromate, where it is used to confirm the crystal structure and compare it with single crystal XRD data. researchgate.netui.ac.id The technique has also been employed in studies of the Golgi silver-nitrate impregnation method, where the nature of the precipitate was investigated using X-ray powder diffraction. nih.gov Furthermore, in situ high-temperature powder XRD has been utilized to study the reduction of potassium chromate and the formation of various potassium chromium oxide compounds. cambridge.org

Mechanistic and Kinetic Studies of Potassium Dichromate in Redox Transformations

Elucidation of Electron Transfer Mechanisms in Chromium(VI) Reductions

Electron transfer can occur through direct or indirect routes. For instance, in the presence of pyrogenic carbon (biochar) and ferric oxyhydroxides, both direct and indirect electron transfer pathways for Cr(VI) reduction have been observed. acs.orgnih.gov In a direct transfer, electrons move directly from the reducing agent to the Cr(VI) species. In an indirect pathway, an intermediary can act as an electron shuttle. For example, low-crystallinity ferric oxyhydroxide can accept an electron from biochar and subsequently transfer it to Cr(VI). acs.orgnih.gov The specific pathway that dominates can depend on factors like the crystallinity of the minerals present. acs.orgnih.gov The reduction of Cr(VI) generally involves a high kinetic barrier, necessitating the transfer of multiple protons and electrons. researchgate.net

Formation and Reactivity of Intermediate Chromium Species (Cr(V), Cr(IV))

The three-electron reduction of Cr(VI) to Cr(III) is not a single-step event. It proceeds through the formation of highly reactive intermediate chromium species, namely pentavalent chromium (Cr(V)) and tetravalent chromium (Cr(IV)). rroij.comnih.gov The generation of these intermediates is a key aspect of the toxicity associated with Cr(VI) compounds. nih.gov

Chromium(V): Cr(V) is often the first intermediate formed via a one-electron reduction of Cr(VI). rroij.com Its formation has been detected in various reaction systems, such as the reduction of Cr(VI) by nitric oxide synthase, where it forms a stable species detectable by electron paramagnetic resonance (EPR). nih.gov Cr(V) is a transient intermediate; its concentration at any given time represents a steady state, as it can be further reduced to Cr(IV) or re-oxidized. nih.govnih.gov Studies involving the oxidation of D-glucuronic acid by Cr(VI) show that Cr(V) is formed and reacts with the substrate at a rate comparable to that of Cr(VI). nih.gov

Influence of pH and Solvent Environment on Redox Potentials

The redox potential of the Cr(VI)/Cr(III) couple, and consequently the oxidizing power of potassium dichromate, is profoundly influenced by the pH of the solution. acs.org In acidic conditions, Cr(VI) is a much stronger oxidizing agent. The standard redox potential (E°) for the dichromate ion (Cr₂O₇²⁻) being reduced to Cr(III) is +1.33 V in acidic solution. acs.org This high positive potential indicates a strong thermodynamic driving force for reduction.

The speciation of Cr(VI) in aqueous solution is pH-dependent. At low pH, the predominant species are hydrochromate (HCrO₄⁻) and dichromate (Cr₂O₇²⁻), which are strong oxidants. As the pH increases towards neutral and alkaline conditions, the dominant species becomes the chromate (B82759) ion (CrO₄²⁻), and the redox potential drops significantly.

This pH dependence has a direct impact on reaction kinetics.

Acidic Medium: The reduction of Cr(VI) is significantly more efficient at low pH. In a study using carbon quantum dots as a reductant, the reduction efficiency reached 99% at pH 2 but dropped to 78% at pH 8. acs.org Similarly, in photocatalytic reduction studies, the rate drops dramatically as the pH increases from 3 to 11. mdpi.com This is attributed to the higher oxidation ability of Cr(VI) in the presence of a high concentration of H⁺ ions. mdpi.com

Alkaline Medium: In alkaline environments, the redox potential of Cr(VI) can become close to zero or even negative, making it a much weaker oxidant. mapei.com While reduction by certain agents like ferrous salts is still possible due to the formation of highly insoluble ferric hydroxides that shift the equilibrium, many other reducing agents that are effective in acidic media become inert at high pH. mapei.com

The solvent environment also plays a role. In the oxidation of alcohols, the use of a micellar medium (containing surfactants like TX-100) was found to enhance the reaction rate, suggesting that the partitioning of reactants into the micellar phase can facilitate the oxidation process. ajol.inforesearchgate.net

Kinetic Modeling of Potassium Dichromate-Mediated Oxidations

Determination of Reaction Orders with Respect to Reactants

The order of a reaction with respect to a particular reactant describes how the reaction rate is affected by the concentration of that reactant. This is determined experimentally by varying the concentration of one reactant while keeping others constant and observing the effect on the initial rate.

Numerous studies on the oxidation of various organic and inorganic substrates by potassium dichromate have established reaction orders:

Order with respect to Oxidant (Potassium Dichromate): In many oxidation reactions, such as those involving aliphatic alcohols, isoprenaline, and cetirizine (B192768) hydrochloride, the reaction is found to be first-order with respect to the concentration of Cr(VI). rroij.comajol.inforesearchgate.netisroset.orgjocpr.com However, in the oxidation of iodide ions, a half-order dependence on the dichromate ion concentration was observed. researchgate.netbioline.org.br

Order with respect to Substrate: The order with respect to the substrate is commonly found to be first-order. This has been reported for the oxidation of various alcohols (methanol, ethanol (B145695), propanol), threonine, and pharmaceutical compounds like isoprenaline and cetirizine hydrochloride. rroij.comajol.inforesearchgate.netisroset.orgjocpr.com The oxidation of iodide ions also shows a first-order dependence on the iodide concentration. researchgate.netbioline.org.br

Order with respect to Acid Concentration [H⁺]: The role of acid is often catalytic. In the oxidation of threonine and iodide, the reaction rate increases with acid concentration, showing first-order and second-order dependence, respectively. rroij.comresearchgate.netbioline.org.br Conversely, the oxidation of some compounds like isoprenaline and cetirizine hydrochloride has been found to be independent of the acid concentration. isroset.orgjocpr.com In the oxidation of pyrite, a fractional order of -0.22 with respect to [H⁺] was found, indicating that the rate decreases as pH increases. tubitak.gov.tr

These findings lead to the formulation of a rate law, which for many reactions takes the general form: Rate = k [Oxidant]ᵃ [Substrate]ᵇ [H⁺]ᶜ where a, b, and c are the reaction orders.

Table 1: Experimentally Determined Reaction Orders in Potassium Dichromate Oxidations This table is interactive. Column headers can be clicked to sort the data.

| Substrate | Order w.r.t. [Cr(VI)] | Order w.r.t. [Substrate] | Order w.r.t. [H⁺] | Reference(s) |

|---|---|---|---|---|

| Aliphatic Alcohols | 1 | 1 | Varies | ajol.info, researchgate.net |

| Threonine | 1 | 1 | 1 | rroij.com |

| Iodide Ion | 0.5 | 1 | 2 | researchgate.net, bioline.org.br |

| Isoprenaline | 1 | 1 | 0 (Independent) | isroset.org |

| Cetirizine HCl | 1 | 1 | 0 (Independent) | jocpr.com |

| β-Cyclodextrin | 1 | 1 | Increases rate | researchgate.net |

| Pyrite | 0.64 | 0.51 (surface area) | -0.22 | tubitak.gov.tr |

Activation Parameters (Enthalpy, Entropy, Gibbs Free Energy) and Transition State Analysis

The effect of temperature on the reaction rate is used to determine the activation parameters of a reaction, which provide deeper insight into the transition state. By measuring the rate constant (k) at different temperatures, the activation energy (Ea) can be calculated from the Arrhenius equation. Other thermodynamic parameters, such as the enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡), can be determined using the Eyring equation.

Enthalpy of Activation (ΔH‡): This represents the heat required to form the activated complex from the reactants. Positive values, as seen in the oxidation of paracetamol and isoprenaline, indicate that the formation of the transition state is an endothermic process. isroset.orgscholarsresearchlibrary.com

Entropy of Activation (ΔS‡): This parameter provides information about the degree of order in the transition state compared to the reactants. A negative ΔS‡, as observed in the oxidation of ethanol, paracetamol, and isoprenaline, suggests a more ordered, associative transition state where reactants combine to form a structured activated complex (e.g., a chromate ester). ajol.infoisroset.orgscholarsresearchlibrary.comijsr.net

The analysis of these parameters helps to support proposed reaction mechanisms. For example, a large negative entropy of activation is consistent with a mechanism involving the formation of a rigid chromate-ester intermediate in a rate-determining step. ajol.infoijsr.net

Table 2: Activation Parameters for Various Potassium Dichromate-Mediated Oxidations This table is interactive. Column headers can be clicked to sort the data.

| Substrate | Ea (kJ/mol) | ΔH‡ (kJ/mol) | ΔS‡ (J/K·mol) | ΔG‡ (kJ/mol) | Reference(s) |

|---|---|---|---|---|---|

| Ethanol | 48.46 | 45.99 | -126.47 | 83.55 | researchgate.net |

| 1-Propanol | - | 40.89 | -142.34 | 83.25 | researchgate.net |

| 2-Propanol | - | 47.96 | -120.78 | 83.89 | researchgate.net |

| Methanol | - | 62.37 | -93.04 | 89.96 | researchgate.net |

| Paracetamol | 49.45 | 46.73 | -131.23 | - | scholarsresearchlibrary.com |

| Iodide Ion | 17.7 | Positive | Negative | Negative | researchgate.net, bioline.org.br |

| β-Cyclodextrin (uncatalyzed) | 50.18 | - | - | - | researchgate.net |

| β-Cyclodextrin (Fe(III) catalyzed) | 37.70 | - | - | - | researchgate.net |

Effects of Ionic Strength and Temperature on Reaction Rates

Temperature: As with most chemical reactions, the rate of potassium dichromate-mediated oxidations increases with temperature. rroij.comresearchgate.net This relationship is quantified by the Arrhenius equation, where a plot of the logarithm of the rate constant versus the inverse of the absolute temperature yields a straight line, the slope of which is used to calculate the activation energy. rroij.comajol.inforesearchgate.net This dependence is consistently observed across various substrates, including threonine, iodide, and chalcopyrite. rroij.comresearchgate.netselcuk.edu.tr

Ionic Strength: The effect of the ionic strength of the medium on the reaction rate provides clues about the nature of the reacting species in the rate-determining step.

Negative Salt Effect: In the oxidation of ethanol by potassium dichromate in acidic media, increasing the ionic strength by adding an inert salt like potassium chloride (KCl) was found to decrease the reaction rate. ajol.infoijsr.net This negative salt effect suggests that the rate-determining step involves the reaction between two ions of opposite charges, such as the protonated alcohol (a positive ion) and a chromate species (a negative ion). ajol.infoijsr.net

Negligible or Positive Effect: In other cases, the effect of ionic strength can be negligible or positive, depending on whether the rate-determining step involves neutral molecules or ions of the same charge. In the oxidation of threonine, the effect of ionic strength was found to be negligible. rroij.com The effect of ionic strength was also investigated in the oxidation of iodide, where it was adjusted by varying reactant concentrations. researchgate.netbioline.org.br

Catalytic Roles and Synergistic Effects in Oxidation Reactions

The reactivity of potassium dichromate can be significantly enhanced through the use of catalysts and by synergistic effects with other reagents.

A significant advancement in the use of potassium dichromate is its application in solvent-free oxidation systems, often in the presence of a Lewis acid catalyst. researchgate.netnih.gov This methodology has proven effective for the oxidation of a variety of organic compounds, including alcohols, acyloins, oximes, and semicarbazones, leading to the corresponding carbonyl compounds in high yields. researchgate.netnih.gov The catalytic effects of several Lewis acids have been investigated, with aluminum chloride (AlCl₃) being identified as a particularly effective catalyst for the oxidation of benzhydrol to benzophenone. nih.gov This approach offers several advantages, including milder reaction conditions, higher selectivity, and simpler workup procedures compared to traditional aqueous acidic methods. mdpi.comnih.gov

Table 3: Effect of Lewis Acids on the Oxidation of Benzhydrol by Potassium Dichromate This table is interactive. Users can sort and filter the data.

| Lewis Acid | Yield of Benzophenone (%) |

| AlCl₃ | High |

| FeCl₃ | Moderate |

| BiCl₃ | Moderate |

| NiCl₂ | Low |

| CeCl₃ | Low |

| ZrCl₄ | Low |

| SnCl₂·2H₂O | Low |

| CuCl₂·2H₂O | Low |

| MnCl₂·4H₂O | Low |

| CoCl₂·6H₂O | Low |

Data based on the investigation of catalytic effects on the oxidation of benzhydrol. nih.gov

Transition Metal Ion (e.g., Fe(III)) Catalysis

The efficiency of potassium dichromate in redox transformations can be significantly enhanced through catalysis by transition metal ions, with Iron(III) serving as a prominent example. The catalytic activity of Fe(III) ions stems from their ability to cycle between different oxidation states, thereby providing an alternative, lower-energy pathway for the redox reaction. chemguide.co.uklibretexts.org This mechanism is particularly evident in the oxidation of various organic substrates by potassium dichromate.

Research on the oxidation of β-Cyclodextrin by potassium dichromate in an acidic medium demonstrated that the otherwise slow reaction is markedly accelerated by the presence of Fe(III) ions. researchgate.net The catalyst's primary role is to lower the activation energy of the reaction, which facilitates a faster rate of transformation. researchgate.net Similarly, kinetic studies on the oxidation of monosaccharides such as D-glucose and D-galactose by potassium dichromate in an alkaline medium have shown a significant positive catalytic effect with the introduction of Fe(III). interesjournals.orginteresjournals.org The reaction kinetics typically follow first-order behavior with respect to both the oxidant and the substrate. interesjournals.orginteresjournals.org

The catalytic cycle generally involves the oxidation of the catalyst by potassium dichromate and the subsequent oxidation of the substrate by the higher oxidation state of the catalyst, which is then regenerated. This ability of transition metals to readily change oxidation states is key to their catalytic function in these redox systems. chemguide.co.uklibretexts.org

Detailed kinetic investigations have quantified the impact of Fe(III) catalysis. For instance, in the oxidation of D-glucose and D-galactose, the presence of the catalyst not only increased the reaction rate but also resulted in a substantial decrease in the activation energy, as shown in the table below. interesjournals.orginteresjournals.org

Table 1: Effect of Fe(III) Catalysis on the Activation Energy of Monosaccharide Oxidation by Potassium Dichromate

| Substrate | Activation Energy (Ea) - Uncatalyzed (kJ mol⁻¹) | Activation Energy (Ea) - Catalyzed (kJ mol⁻¹) |

|---|---|---|

| D-glucose | 139.8 | 68.8 |

| D-galactose | 110.0 | 58.5 |

Data derived from: interesjournals.orginteresjournals.org

The second-order rate constants also reflect the enhanced reaction speed in the presence of the catalyst.

Table 2: Second-Order Rate Constants for Uncatalyzed and Catalyzed Oxidation of Monosaccharides by Potassium Dichromate

| Substrate | Rate Constant (k₂) - Uncatalyzed (M⁻¹s⁻¹) | Rate Constant (k₂) - Catalyzed (M⁻¹s⁻¹) |

|---|---|---|

| D-glucose | 0.019 | 0.023 |

| D-galactose | 0.015 | 0.022 |

Data derived from: interesjournals.orginteresjournals.org

These findings underscore the significant role of Fe(III) ions in accelerating redox transformations involving potassium dichromate by providing a more energetically favorable reaction mechanism. researchgate.net

Catalytic Decomposition of Hydrogen Peroxide by Potassium Dichromate

The decomposition of hydrogen peroxide (H₂O₂) is a reaction that can be catalyzed by various substances, including potassium dichromate. proakademia.eu The mechanism of this particular catalytic process is noted to be complex and has been the subject of extensive research for over a century. proakademia.eu The reaction rate is controllable and depends on factors such as the concentration of the dichromate catalyst. researchgate.net

Kinetic studies have provided quantitative data on this decomposition reaction. The reaction order with respect to hydrogen peroxide can vary between 0 and 2 depending on the specific operating conditions, and the rate shows a linear dependence on the initial concentration of the dichromate catalyst. researchgate.net A calorimetric approach has been used to determine the Arrhenius parameters for the reaction.

Table 3: Kinetic Parameters for the Decomposition of Hydrogen Peroxide Catalyzed by Potassium Dichromate

| Kinetic Parameter | Value | Units |

|---|---|---|

| Activation Energy (E) | 54.9 | kJ mol⁻¹ |

| Frequency Factor (k₀) | 1.39 x 10⁹ | s⁻¹ |

| Enthalpy of Reaction (ΔrH) | -94 | kJ mol⁻¹ |

Data derived from: researchgate.net

Advanced Analytical Applications and Method Development Using Potassium Dichromate

Precision Volumetric Analysis and Titrimetric Protocols

Potassium dichromate (K₂Cr₂O₇) is a cornerstone reagent in analytical chemistry, particularly in the realm of redox titrimetry. Its utility stems from its properties as a strong oxidizing agent, its high purity, and the stability of its solutions. researchgate.netlibretexts.org

Standardization of Reducing Agent Solutions with Potassium Dichromate

A primary application of standard potassium dichromate solutions is the standardization of solutions containing reducing agents. This is crucial for accurately determining the concentration of these solutions, which may be unstable or not available in a pure form.

A common example is the standardization of ferrous iron (Fe²⁺) solutions, such as ferrous ammonium (B1175870) sulfate (B86663). libretexts.orgbuffalostate.edu The titration reaction is:

Cr₂O₇²⁻ + 6Fe²⁺ + 14H⁺ → 2Cr³⁺ + 6Fe³⁺ + 7H₂O uwimona.edu.jm

Another significant application is in the standardization of sodium thiosulfate (B1220275) (Na₂S₂O₃) solutions. riccachemical.comhrpatelpharmacy.co.in In this indirect method, a known excess of potassium iodide (KI) is added to an acidified solution of potassium dichromate. The dichromate oxidizes the iodide to iodine (I₂). hrpatelpharmacy.co.in The liberated iodine is then titrated with the sodium thiosulfate solution using starch as an indicator. hrpatelpharmacy.co.in

The reactions are:

Cr₂O₇²⁻ + 6I⁻ + 14H⁺ → 2Cr³⁺ + 3I₂ + 7H₂O riccachemical.com

I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻

This method allows for the precise determination of the molarity of the sodium thiosulfate solution, which is then used in various iodometric analyses.

Method Optimization for End-Point Detection in Titrations

Accurate end-point detection is critical for precise titrimetric analysis. While potassium dichromate solutions are orange and the resulting chromium(III) ions are green, these color changes are not intense enough to serve as a reliable self-indicator. researchgate.netuoanbar.edu.iq Therefore, redox indicators are necessary.

Several indicators are suitable for dichromate titrations, including diphenylamine (B1679370), diphenylbenzidine, and sodium diphenylamine sulfonate. uwimona.edu.jmhrpatelpharmacy.co.in The oxidized form of these indicators is typically violet or deep blue, providing a sharp color change at the equivalence point. uwimona.edu.jmaakash.ac.in For instance, in the titration of Fe²⁺ with K₂Cr₂O₇ using diphenylamine sulfonate, the end point is marked by a distinct transition from green (due to Cr³⁺) to violet. uwimona.edu.jm

To enhance the accuracy of the end-point, phosphoric acid is often added during the titration of iron(II). uwimona.edu.jm Phosphoric acid forms a stable complex with the ferric ions (Fe³⁺) produced during the reaction. This complexation lowers the electrode potential of the Fe³⁺/Fe²⁺ couple, making the end-point sharper and more easily detectable. uwimona.edu.jm

Electrochemical methods can also be employed for end-point detection in coulometric titrations involving potassium dichromate. Techniques such as constant potential amperometry, potentiometry, and constant voltage biamperometry (a dead-stop method) have been successfully used, with the latter showing high accuracy. researchgate.net

Spectrophotometric and Fluorescent Sensing Platforms

Beyond traditional titrimetry, potassium dichromate plays a role in the development and calibration of modern analytical techniques, including spectrophotometry and fluorescence-based sensing.

Development of UV-Vis Spectrophotometric Methods for Analyte Quantification

Potassium dichromate is frequently used to check the absorbance accuracy and linearity of UV-Vis spectrophotometers. aquaenergyexpo.comquora.com Solutions of potassium dichromate in dilute perchloric or sulfuric acid have well-defined and stable absorbance maxima at specific UV wavelengths, such as 235 nm, 257 nm, 313 nm, and 350 nm. aquaenergyexpo.com By preparing a series of standard solutions with known concentrations, a calibration curve of absorbance versus concentration can be generated, which should adhere to the Beer-Lambert law. ivypanda.comuomustansiriyah.edu.iq This allows for the verification of the instrument's performance and its use in the quantitative analysis of unknown samples. ivypanda.com For instance, the concentration of an unknown potassium dichromate solution can be determined by measuring its absorbance and interpolating from the established calibration curve. uomustansiriyah.edu.iq

| Wavelength (nm) |

| 235 |

| 257 |

| 313 |

| 350 |

| Table 1: Standard UV absorbance maxima for potassium dichromate solutions used in spectrophotometer calibration. aquaenergyexpo.com |

Carbon Quantum Dot-Based Fluorescent Nanoprobes for Dichromate Detection

Recent research has focused on the development of novel sensors for the detection of dichromate ions, often driven by concerns over its presence in environmental and food samples. One promising approach involves the use of carbon quantum dots (CQDs) as fluorescent nanoprobes. doaj.orgrsc.org

CQDs are nanomaterials that exhibit strong fluorescence. rsc.org Their fluorescence can be quenched in the presence of certain analytes, forming the basis of a "turn-off" sensor. doaj.org Studies have shown that the fluorescence of CQDs, synthesized from sources like Tamarindus indica leaves, is effectively quenched by potassium dichromate. doaj.orgsciopen.com This quenching is attributed to mechanisms such as the inner filter effect (IFE) and fluorescence resonance energy transfer (FRET). doaj.org

A linear relationship has been established between the decrease in fluorescence intensity and the concentration of potassium dichromate, allowing for its quantification. doaj.orgsciopen.com For example, one study reported a linearity range of 50–500 μmol/L with a limit of detection of 148 μmol/L for potassium dichromate in milk samples. doaj.orgsciopen.com Another sensor using phosphorus/nitrogen co-doped carbon dots demonstrated a linear range of 7–70 μM with a detection limit of 0.71 μM for Cr(VI). rsc.org These CQD-based sensors offer advantages such as high sensitivity, selectivity, and the use of eco-friendly synthesis methods. doaj.orgrsc.org

| Nanoprobe | Analyte | Linear Range | Limit of Detection (LOD) |

| Carbon Quantum Dots (from Tamarindus indica) | Potassium Dichromate | 50–500 μmol/L | 148 μmol/L |

| Phosphorus/Nitrogen co-doped Carbon Dots | Cr(VI) | 7–70 μM | 0.71 μM |

| Table 2: Performance characteristics of different carbon quantum dot-based fluorescent nanoprobes for dichromate detection. doaj.orgsciopen.comrsc.org |

Electrochemical Characterization and Sensing Techniques

The electrochemical behavior of potassium dichromate allows for its use in sophisticated analytical techniques for material characterization and the development of chemical sensors.

Cyclic voltammetry (CV) and potentiodynamic polarization are powerful electrochemical techniques used to study the corrosion and inhibition behavior of materials. In these studies, potassium dichromate is often employed as a corrosion inhibitor.

Cyclic voltammetry involves scanning the potential of an electrode and measuring the resulting current. This technique provides information about the electrochemical processes occurring at the electrode surface. unze.baekb.eg For instance, the inhibitory effect of potassium dichromate on the corrosion of aluminum alloys in a sodium chloride solution has been investigated using CV. unze.baudg.edu.meunze.ba These studies examine the changes in the cyclic voltammograms in the presence of varying concentrations of potassium dichromate to understand the inhibition mechanism. unze.ba The data reveals how the inhibitor affects the oxidation and reduction processes on the metal surface. unze.bacore.ac.uk

Below is a table summarizing the findings from potentiodynamic polarization studies on the corrosion inhibition of 12Cr martensitic stainless steel using potassium dichromate in 1M H2SO4.

| K2Cr2O7 Conc. (g) | Open Circuit Potential (V) | Corrosion Rate (mm/yr) |

| 0 (Control) | -0.435 | 1.15 |

| 0.5 | -0.418 | 0.09 |

| 1.0 | -0.417 | 0.08 |

| 1.5 | -0.416 | 0.07 |

| 2.0 | -0.415 | 0.06 |

This table is based on data presented in a study on the corrosion inhibition of 12Cr martensitic stainless steel. jocpr.com

Electrochemical methods are being developed for the rapid determination of organic matter in environmental samples like soil. frontiersin.org Traditional methods often rely on wet chemistry using potassium dichromate, which can be time-consuming and generate hazardous waste. hortijournal.com

New electrochemical approaches aim to provide a faster and more environmentally friendly alternative. frontiersin.org One such method involves immobilizing soil particles on an electrode surface, sometimes with the aid of materials like graphene to ensure stability. frontiersin.org The electrochemical response of the organic matter in the soil is then measured. frontiersin.org The oxidation and reduction peaks observed in the voltammograms can be correlated to the organic matter content. frontiersin.org These electrochemical measurements are often calibrated against standard methods, such as the potassium dichromate external heating method, to validate their accuracy. frontiersin.org

Cyclic Voltammetry and Potentiodynamic Polarization Studies

Chemical Oxygen Demand (COD) Determination Methodologies

The Chemical Oxygen Demand (COD) is a critical water quality parameter that measures the amount of oxygen required to chemically oxidize the organic and inorganic matter in water. Potassium dichromate is the most widely used and preferred oxidant for COD determination due to its strong oxidizing power over a wide range of compounds. researchgate.net

The standard COD test involves refluxing a water sample with a known excess of potassium dichromate in a strong sulfuric acid solution. researchgate.netresearchgate.net A silver sulfate catalyst is often added to enhance the oxidation of certain organic compounds. After oxidation is complete, the amount of unreacted potassium dichromate is determined by titration with a standard solution of ferrous ammonium sulfate.

Significant research has focused on optimizing the dichromate oxidation method for various environmental samples to improve efficiency and accuracy. This includes modifications to the standard method to reduce the consumption of hazardous reagents and shorten the analysis time. The micro-digestion method, for example, uses smaller sample and reagent volumes, which minimizes waste generation.

For samples with high chloride concentrations, which can interfere with the COD measurement, mercuric sulfate is typically added to complex the chloride ions. However, due to the toxicity of mercury, research is ongoing to find alternative methods to mitigate chloride interference. w-program.nu The optimization of factors such as digestion time and temperature is also crucial for ensuring the complete oxidation of organic matter in different sample matrices. researchgate.net For instance, a microwave-assisted digestion method using potassium dichromate has been developed to determine the organic carbon content in soil samples, offering a faster digestion process. osu.edu

While the dichromate method is standard, its use of hazardous chemicals like chromium and mercury has prompted the development of novel, more environmentally friendly approaches for COD measurement. w-program.nuibero.mx

One promising alternative is the chemiluminescence (CL) technique. nih.govresearchgate.net Several CL-based methods have been developed for COD determination. One approach involves the reaction of an oxidant like potassium permanganate (B83412) with a chemiluminescent reagent. The presence of organic matter in a water sample consumes the oxidant, leading to a decrease in the CL intensity, which is proportional to the COD value. nih.gov Another CL method utilizes the reaction of luminol (B1675438) with an oxidizing agent. thescipub.com

A recently developed 3-step chemiluminescence method for COD measurement uses potassium dichromate as the oxidizing agent. In this method, the sample is first heated with an excess of dichromate. The remaining dichromate is then neutralized with a reducing organic compound, and the excess amount of this reducing compound is detected by a chemiluminescence reaction with permanganate. rsc.org This method has shown a good correlation with the conventional COD method and offers a low detection limit. rsc.org

Other novel approaches include using alternative oxidizing agents like hydrogen peroxide, which would reduce the use of hazardous chromium species. ibero.mx Ozonation combined with chemiluminescence is another technique being explored, where ozone is used to oxidize organic matter, and the resulting chemiluminescence is measured. thescipub.comnih.gov

The following table compares different COD determination methods.

| Method | Oxidant | Key Features | Detection Limit |

| Standard Dichromate | Potassium Dichromate | High accuracy, broad applicability | - |

| Permanganate-Glutaraldehyde CL | Potassium Permanganate | High throughput, low cost | 0.1 mg L⁻¹ nih.gov |

| 3-Step CL CODCr | Potassium Dichromate | Good correlation with standard method | 0.083 mg L⁻¹ rsc.org |

| Ozonation-Luminol CL | Ozone | Effective oxidation | 0.08 mg/L thescipub.com |

This table provides a comparative overview of different COD determination methodologies.

Material Science and Engineering Research on Potassium Dichromate Composites and Modified Surfaces

Fabrication and Characterization of Polymer-Dichromate Composites

The incorporation of potassium dichromate into polymer matrices, either as a filler or a surface treatment agent for reinforcements, has been shown to significantly alter the final properties of the composite material. Research has focused on understanding its influence on mechanical strength, thermal behavior, and crystalline structure.

Influence on Mechanical Properties (Tensile Strength, Modulus, Impact Strength)

The treatment of natural fibers with potassium dichromate has been demonstrated as an effective method for enhancing the mechanical properties of polymer composites. In a study involving jute fabric-reinforced polypropylene (B1209903) (PP) composites, fabrics were treated with varying concentrations of aqueous K₂Cr₂O₇ solutions. bohrium.com The resulting composites, fabricated using a heat-press molding technique, exhibited improved mechanical performance compared to those with untreated jute fibers. The composite prepared with jute fabrics treated with a 0.02% w/v K₂Cr₂O₇ solution showed the highest values for tensile strength, tensile modulus, bending strength, bending modulus, and impact strength. bohrium.comspringerprofessional.deisroset.org

Similarly, research on kenaf fiber-reinforced polylactic acid (PLA) composites explored the effects of various chemical surface treatments, including potassium dichromate. colab.ws The findings indicated that surface modification with K₂Cr₂O₇ improved both tensile and flexural characteristics. While alkali treatment yielded the highest strength, the potassium dichromate treatment also resulted in a notable enhancement of mechanical properties compared to composites with untreated kenaf fibers. colab.ws The improvement is largely attributed to the enhanced interfacial adhesion between the fiber and the polymer matrix. rdd.edu.iq

Table 1: Effect of K₂Cr₂O₇ Treatment on Mechanical Properties of Jute/Polypropylene Composites

| Property | Untreated Jute Composite | 0.02% K₂Cr₂O₇ Treated Jute Composite | Percentage Improvement (%) |

|---|---|---|---|

| Tensile Strength (MPa) | 38.5 | 49.2 | 27.8 |

| Bending Strength (MPa) | 55.1 | 68.5 | 24.3 |

| Impact Strength (kJ/m²) | 15.3 | 21.5 | 40.5 |

Data derived from studies on jute fabric-reinforced polypropylene composites. bohrium.com

Effects on Thermal Stability and Degradation Behavior

The thermal stability of polymer composites is a critical factor for many applications. Treatment with potassium dichromate has shown varied effects depending on the composite system. For jute fabric-reinforced polypropylene composites, treatment with K₂Cr₂O₇ led to a considerable improvement in thermal stability. bohrium.comspringerprofessional.deresearchgate.net Thermogravimetric analysis (TGA) revealed that the thermal degradation temperatures of the treated composites were shifted to higher temperatures compared to both the pure polypropylene matrix and the untreated composites. bohrium.comCurrent time information in Bangalore, IN. This enhancement is attributed to the development of a stronger fiber-matrix interface, which restricts the thermal motion of the polymer chains. researchgate.net

In a different study on bioplastic membranes made from Gum Arabic (GA) and polyvinyl alcohol (PVA), the addition of K₂Cr₂O₇ modified the thermal degradation behavior. researchgate.net It caused the disappearance of exothermic reactions that occurred between 321°C and 433°C in pure GA and drastically increased the heat change for all bioplastic blends upon thermal exposure. researchgate.netscirp.org This increased heat absorption helps prevent the material from reaching its thermal degradation point, thus enhancing its thermal stability. researchgate.net Conversely, when used to create oxidized nanocellulose, potassium dichromate treatment was found to decrease the thermal stability of the resulting material.

Crystallinity Index Modifications in Bioplastic Membranes

Table 2: Crystallinity Index (CI) of GA/PVA Bioplastic Membranes

| Membrane Composition | CI without K₂Cr₂O₇ (%) | CI with K₂Cr₂O₇ (%) | Change in CI (%) |

|---|---|---|---|

| Pure Gum Arabic (GA) | 22.9 | ~20.9 | ~-2.0 |

| Pure Polyvinyl Alcohol (PVA) | 51.9 | ~49.9 | ~-2.0 |

Data derived from studies on Gum Arabic and Polyvinyl Alcohol based bioplastic membranes. scirp.org

Surface Modification of Fibers and Polymeric Materials

Potassium dichromate is utilized as a chemical agent to modify the surface of natural fibers and other polymeric materials. This treatment aims to alter the surface chemistry to improve compatibility and adhesion with polymer matrices.

Interfacial Properties and Fiber-Matrix Adhesion Enhancement

A significant challenge in the development of natural fiber-reinforced composites is the poor adhesion between the hydrophilic fibers and the hydrophobic polymer matrix. Chemical treatments are employed to modify the fiber surface to improve this interaction. Treating jute fabrics with potassium dichromate has been shown to enhance fiber-matrix interfacial bonding in polypropylene composites. bohrium.comrdd.edu.iq Scanning electron microscopy (SEM) of the tensile fractured surfaces of these composites revealed better adhesion and less fiber pull-out in the treated composites compared to the untreated ones. bohrium.comspringerprofessional.de This improved interfacial interaction is a key reason for the observed enhancements in mechanical properties and thermal stability. rdd.edu.iqresearchgate.net The treatment helps to reduce the water absorption tendency of the composite as well. bohrium.comresearchgate.net

Optical and Optoelectronic Properties of Dichromate-Doped Materials

Doping polymers with potassium dichromate can significantly alter their optical and optoelectronic properties, making them suitable for various technological applications. Research in this area focuses on how K₂Cr₂O₇ affects light absorption, refractive index, and nonlinear optical behavior.

Studies on polyvinyl alcohol (PVA) and polyvinylpyrrolidone (B124986) (PVP) blend polymers doped with K₂Cr₂O₇ have shown that increasing the dopant concentration enhances the absorption spectra while decreasing the transmission spectra. rdd.edu.iq This doping also leads to a decrease in the direct and indirect optical band gap energies of the polymer blend. For instance, in one study, the direct optical bandgap for PVA/PVP/K₂Cr₂O₇ nanocomposites varied from 5.14 eV to 2.3 eV, and the indirect optical bandgap ranged from 4.74 eV to 1.75 eV as the K₂Cr₂O₇ concentration increased. Current time information in Bangalore, IN.

Furthermore, the addition of potassium dichromate has been found to increase the refractive index and enhance nonlinear optical parameters. rdd.edu.iq A study on K₂Cr₂O₇-doped PVA films reported a nonlinear refractive index (n₂) of 10⁻¹³ cm²/W. scirp.org In a separate investigation, a semi-organic nonlinear optical single crystal, L-asparagine monohydrate potassium dichromate (LAMPDC), was synthesized. springerprofessional.de This material exhibited transparency in the visible region with lower cutoff wavelengths at 253 nm and 366 nm. springerprofessional.de The LAMPDC crystal demonstrated a high laser-induced damage threshold and a significant nonlinear absorption coefficient (1.73 × 10⁻¹⁰ m/W), identifying it as a promising candidate for optical limiting devices. springerprofessional.de Potassium dichromate has also been used as an oxidant in the electrochemical synthesis of Polyaniline (PANI) films, with the resulting films showing a distinct optical absorption peak around 600 nm. colab.ws These findings highlight the potential of K₂Cr₂O₇-doped materials in optoelectronics, optical filters, and laser-based technologies. rdd.edu.iq

Linear and Nonlinear Optical Response of Polymeric Blends

The incorporation of potassium dichromate into polymeric blends has been shown to significantly influence their linear and nonlinear optical properties. These properties are crucial for the development of optical devices such as optical switches, sensors, and data storage systems.

Research into polyvinyl alcohol (PVA) and polyvinylpyrrolidone (PVP) blends doped with potassium dichromate has demonstrated notable changes in their optical characteristics. Studies have shown that increasing the concentration of potassium dichromate in PVA/PVP blends leads to a decrease in the direct and indirect optical bandgap energies. For instance, the direct optical bandgap for PVA/PVP/K₂Cr₂O₇ nanocomposites was found to vary from 5.14 eV to 2.3 eV, while the indirect optical bandgap ranged from 4.74 eV to 1.75 eV with increasing K₂Cr₂O₇ concentrations. researchgate.net This reduction in the bandgap is attributed to the creation of new energy levels within the polymer's forbidden gap, which facilitates electron transitions.

Furthermore, the addition of potassium dichromate to a PVA film has been reported to yield an optical conductivity of 10¹⁰ s⁻¹ and a nonlinear refractive index (n₂) of 10⁻¹³ cm²/W. mdpi.com In an aqueous solution, the nonlinear refractive index was even higher, at 10⁻⁷ cm²/W, as determined by the diffraction ring patterns technique. researchgate.net These findings highlight the potential of potassium dichromate-doped polymers in applications requiring high optical nonlinearity. uobasrah.edu.iq

The following table summarizes the effect of potassium dichromate on the optical properties of a PVA/PVP blend:

| Property | Pure PVA/PVP Blend | PVA/PVP with K₂Cr₂O₇ |

| Direct Optical Bandgap | 5.14 eV | 2.3 eV |

| Indirect Optical Bandgap | 4.74 eV | 1.75 eV |

| Optical Conductivity (in PVA film) | - | 10¹⁰ s⁻¹ mdpi.com |

| Nonlinear Refractive Index (n₂) (in PVA film) | - | 10⁻¹³ cm²/W mdpi.com |

| Nonlinear Refractive Index (n₂) (in aqueous solution) | - | 10⁻⁷ cm²/W researchgate.net |

This table provides an interactive summary of the changes in optical properties of a PVA/PVP blend upon the addition of potassium dichromate.

Single Crystal Growth for Nonlinear Optical Applications

The growth of single crystals containing potassium dichromate is another area of active research, driven by the demand for new materials with enhanced nonlinear optical (NLO) properties. These crystals are essential components in laser technology, frequency conversion, and other photonic applications.

Researchers have successfully grown single crystals of urea (B33335) potassium dichromate (UPDC) and glycine (B1666218) potassium dichromate (GPDC) using slow evaporation techniques. researchgate.netcolab.ws However, some studies suggest that in the case of urea, fractional crystallization of potassium dichromate occurs rather than the formation of a new compound. researchgate.net

Characterization of these crystals has been carried out using various techniques. For DL-alanine potassium dichromate (DAPC) single crystals, X-ray diffraction confirmed a triclinic crystal system. ui.ac.id Thermal analysis of DAPC showed a decomposition point of 397 °C. ui.ac.id The second harmonic generation (SHG) efficiency, a key measure of NLO activity, has been investigated for these crystals, with some semi-organic NLO materials like bis-glycine hydrogen chloride showing SHG efficiency several times that of standard potassium dihydrogen phosphate (B84403) (KDP). colab.ws

The development of these novel crystals opens up possibilities for new NLO materials, although careful characterization is crucial to confirm the formation of new compounds and to evaluate their potential for specific applications. researchgate.net

Corrosion Inhibition Mechanisms and Performance

Potassium dichromate is a well-established corrosion inhibitor, particularly for various metals and alloys in different corrosive environments. Its effectiveness stems from its ability to act as a strong oxidizing agent, leading to the formation of protective passive films on the metal surface.

Electrochemical Evaluation of Inhibitory Effects on Metal Alloys

Electrochemical methods are widely used to evaluate the performance of potassium dichromate as a corrosion inhibitor. Studies on aluminum alloys in chloride solutions have shown that potassium dichromate has an inhibitory effect. unze.baunze.ba The presence of chromate (B82759) ions leads to a shift in the corrosion potential to more positive values, indicating a passivation effect. unze.ba

For martensitic stainless steel in acidic environments, potassium dichromate has been shown to significantly reduce the corrosion rate. covenantuniversity.edu.ng In one study, the addition of 0.5 g of potassium dichromate to a 1M H₃PO₄ solution resulted in the lowest corrosion rate (0.095564 mm/yr) and the highest corrosion resistance (390.16 Ω). covenantuniversity.edu.ng The inhibitor was found to affect both the anodic and cathodic reactions. covenantuniversity.edu.ng

The inhibitory effect of potassium dichromate has also been demonstrated for Al-Si alloys in phosphoric acid, where it acts as a good anodic inhibitor. academicjournals.orgiiste.org The inhibition efficiency was found to increase with the concentration of potassium chromate. academicjournals.org

The table below presents data from a study on the corrosion inhibition of martensitic stainless steel by potassium dichromate in 1M H₃PO₄:

| K₂Cr₂O₇ Concentration (g) | Corrosion Rate (mm/yr) | Corrosion Resistance (Ω) | Corrosion Current Density (A/cm²) | Open Corrosion Potential (Ecorr) (V) |

| 0 (Control) | - | 27.722 | 0.003560 | - |

| 0.5 | 0.095564 | 390.16 | 0.000248 | -0.029513 |

| 1.0 | - | - | - | - |

| 1.5 | - | - | - | - |

| 2.0 | - | - | - | - |

This interactive table summarizes the electrochemical data showing the inhibitory effect of potassium dichromate on martensitic stainless steel. covenantuniversity.edu.ng Note that some data points were not provided in the source material.

Formation of Passivity Layers and Surface Protection

The primary mechanism by which potassium dichromate inhibits corrosion is through the formation of a passive layer on the metal surface. google.comirowater.com This layer, typically a thin oxide film, acts as a barrier, isolating the metal from the corrosive environment. qinmuchem.comtribology.rs

In the case of aluminum alloys, the formation of a passive film is dependent on the adsorption of chloride ions on the surface. unze.ba The presence of potassium dichromate, along with chloride ions, leads to the active dissolution of corrosion products and the formation of a protective Cr(III) species on the surface, which prevents localized corrosion. unze.ba

For galvanized steel, a passivation treatment with a dilute solution of potassium dichromate creates a film that provides initial protection against "white rust," allowing the zinc coating to develop its own stable protective oxide layer. researchgate.netresearchgate.net Similarly, for amorphous metal alloys like Al₈₇Ni₈Y₅ in a sodium chloride solution, the addition of potassium dichromate leads to a significant shift of the corrosion potential in the anodic direction, indicating the formation of a passivating layer and a reduction in corrosion processes. indexcopernicus.com

The formation of this passive layer can be influenced by various factors, including the concentration of the inhibitor and the composition of the corrosive medium. Insufficient amounts of an oxidizing inhibitor like potassium dichromate can sometimes lead to localized pitting corrosion. irowater.com

Advanced Oxidation Processes (AOPs) for Pollutant Degradation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (·OH). rsc.org These highly reactive radicals can degrade a wide range of contaminants, including those resistant to conventional treatment methods. rsc.orgresearchgate.net

Potassium dichromate is a strong oxidizing agent and is utilized in the Chemical Oxygen Demand (COD) test, a standard method to measure the amount of organic pollutants in wastewater. process-insights.comrenkeer.comracoman.com The COD test uses potassium dichromate in a strong acid solution to oxidize the organic matter present in a water sample. racoman.commlsu.ac.in The amount of dichromate consumed is proportional to the concentration of organic pollutants. mlsu.ac.in High COD levels in wastewater indicate a high degree of organic pollution, which can be detrimental to the environment. racoman.com

AOPs are employed to degrade these organic contaminants. rsc.org These processes generate highly reactive hydroxyl radicals that can oxidize a broad spectrum of organic compounds, ultimately converting them into less harmful substances like carbon dioxide and water. rsc.org The efficiency of AOPs in degrading organic pollutants is often evaluated by monitoring the reduction in COD. researchgate.netbas.bg

The integration of ultrasonic technology with AOPs has shown significant potential for enhancing the degradation of pollutants. researchgate.netnih.gov Ultrasound induces acoustic cavitation, the formation and collapse of microscopic bubbles in a liquid, which creates localized hot spots with high temperature and pressure. nih.govacs.org These extreme conditions lead to the generation of additional reactive oxygen species, such as hydroxyl radicals, thereby accelerating the degradation of contaminants. nih.govacs.org

Research has demonstrated that combining ultrasound with AOPs can lead to higher removal efficiency of pollutants compared to individual processes. bas.bgnih.gov For instance, the degradation of certain dyes in wastewater was significantly enhanced when ultrasound was used in conjunction with ozonation and hydrogen peroxide. bas.bg The synergistic effect is attributed to improved mass transfer and the increased production of reactive radicals. nih.gov

Application in Wastewater Treatment for Organic Contaminants

Chromium Speciation and Transformation in Environmental Matrices

Chromium exists in the environment primarily in two oxidation states: trivalent chromium (Cr(III)) and hexavalent chromium (Cr(VI)). acs.org These two forms have vastly different toxicities and mobilities. acs.orgresearchgate.net Cr(VI), often found as dichromate, is highly toxic, mobile, and carcinogenic, whereas Cr(III) is less toxic, less mobile, and considered an essential nutrient at low concentrations. acs.orgresearchgate.net The transformation between these two species is a critical aspect of chromium's environmental chemistry and is influenced by factors such as pH, redox potential, and the presence of other substances.

The primary strategy for remediating Cr(VI) contamination is its reduction to Cr(III). hach.comiwaponline.com This transformation significantly reduces the toxicity and mobility of chromium in the environment. hach.com Various methods have been developed to achieve this reduction, including chemical reduction, adsorption, and bioremediation. iwaponline.com

Chemical reduction often involves the use of reducing agents like ferrous sulfate (B86663), sodium bisulfite, or nanoscale zero-valent iron (nZVI). hach.comiwaponline.com These agents donate electrons to Cr(VI), converting it to Cr(III), which then typically precipitates out of the solution as chromium hydroxide (B78521). hach.com The effectiveness of these methods can be influenced by factors such as pH and the presence of other ions. iwaponline.com For example, the reduction of Cr(VI) is often more efficient under acidic conditions. iwaponline.com

Table 1: Common Methods for Cr(VI) Reduction in Water

| Method | Description | Key Factors | Reference |

|---|---|---|---|

| Chemical Reduction | Uses reducing agents like ferrous sulfate or nanoscale zero-valent iron (nZVI) to convert Cr(VI) to Cr(III). | pH, presence of other ions. | hach.comiwaponline.com |

| Adsorption | Utilizes materials like activated carbon or zeolites to remove Cr(VI) from water. | Adsorbent type, pH, contact time. | iwaponline.com |

| Ion Exchange | Employs resin beads to which Cr(VI) ions attach, removing them from the water. | Resin type, flow rate. | ca.govpbs.org |

| Bioremediation | Uses microorganisms to reduce Cr(VI) to Cr(III). | Microorganism species, nutrient availability. | lifescienceglobal.com |

Accurately quantifying the concentrations of Cr(VI) and Cr(III) in environmental samples is crucial for assessing contamination and monitoring remediation efforts. researchgate.net Various analytical techniques are employed for this purpose, each with its own advantages and limitations.

Common methods include spectrophotometry, atomic absorption spectrometry (AAS), and inductively coupled plasma-mass spectrometry (ICP-MS). nih.gov Spectrophotometric methods often involve the use of a colorimetric reagent, such as 1,5-diphenylcarbazide, which reacts with Cr(VI) to form a colored complex that can be measured. nih.govhach.com

For more complex matrices and lower detection limits, chromatographic techniques coupled with elemental detectors are often preferred. researchgate.netmdpi.com High-performance liquid chromatography (HPLC) coupled with ICP-MS (HPLC-ICP-MS) is a powerful tool for separating and quantifying different chromium species with high sensitivity and selectivity. mdpi.comanalytik-jena.com Speciated isotope dilution mass spectrometry (SIDMS) can also be used to monitor and correct for interconversions between Cr(VI) and Cr(III) during analysis. mdpi.com

Table 2: Analytical Techniques for Chromium Speciation

| Technique | Principle | Typical Detection Limit for Cr(VI) | Reference |

|---|---|---|---|

| UV-Vis Spectrophotometry | Colorimetric reaction with 1,5-diphenylcarbazide. | 0.1 mg/L | nih.gov |

| Atomic Absorption Spectrometry (AAS) | Measures the absorption of light by free chromium atoms. | 0.02 µg/L | nih.gov |

| Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | Measures the mass-to-charge ratio of chromium ions. | 0.08 µg/L | nih.gov |

| High-Performance Liquid Chromatography-ICP-MS (HPLC-ICP-MS) | Separates Cr(III) and Cr(VI) before detection by ICP-MS. | 0.51 µg/kg | mdpi.com |

| Ion Chromatography | Separates ions based on their affinity for a stationary phase, followed by detection. | Not specified | researchgate.net |

Environmental Monitoring and Detection of Dichromate Contamination